BenchChemオンラインストアへようこそ!

6-(But-2-ynyloxy)pyridine-3-carboximidamide

Regioisomerism Structure-activity relationship Pyridine derivatives

6-(But-2-ynyloxy)pyridine-3-carboximidamide is a distinct SAR probe with a but-2-ynyloxy group at the 6-position, enabling click chemistry diversification of pyridine-3-carboximidamide scaffolds. Its lower molecular weight (189.21) and neutral character offer a contrasting profile for evaluating substitution effects on target engagement in cardiovascular or immunological assays. Choose this exact regioisomer to ensure data reproducibility and avoid uncontrolled variables.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1935476-29-1
Cat. No. B1411031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(But-2-ynyloxy)pyridine-3-carboximidamide
CAS1935476-29-1
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC#CCOC1=NC=C(C=C1)C(=N)N
InChIInChI=1S/C10H11N3O/c1-2-3-6-14-9-5-4-8(7-13-9)10(11)12/h4-5,7H,6H2,1H3,(H3,11,12)
InChIKeyUSADTYVASLCZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(But-2-ynyloxy)pyridine-3-carboximidamide: Chemical Identity and Procurement-Relevant Specifications for Research Applications


6-(But-2-ynyloxy)pyridine-3-carboximidamide (CAS No. 1935476-29-1) is a heterocyclic organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It features a pyridine core substituted with a but-2-ynyloxy group at the 6-position and a carboximidamide functional group at the 3-position. This compound belongs to the broader class of pyridine carboximidamide derivatives, which have been investigated for applications including potassium channel modulation, soluble guanylate cyclase (sGC) stimulation, and protease inhibition [1]. The compound is commercially available from research chemical suppliers with a minimum purity specification of 95%, and is intended exclusively for research and development use .

Why Generic Substitution of 6-(But-2-ynyloxy)pyridine-3-carboximidamide with In-Class Analogs Compromises Experimental Reproducibility


In-class pyridine carboximidamide derivatives cannot be simply interchanged due to position-specific structure-activity relationships that govern molecular recognition. Regioisomeric variation—such as the substitution position of the but-2-ynyloxy group on the pyridine ring—produces compounds with identical molecular formulas but distinct chemical and biological properties . Similarly, modification of the 3-position functional group from carboximidamide to carbothioamide (S replacing NH) introduces differences in hydrogen-bonding capacity and electronic character . These structural nuances translate into measurable differences in target binding affinity, selectivity, and physicochemical behavior that directly impact experimental outcomes. Substituting a 2-substituted regioisomer for the 6-substituted compound, or a carbothioamide for a carboximidamide, introduces uncontrolled variables that undermine data reproducibility and cross-study comparability.

Quantitative Comparative Evidence for 6-(But-2-ynyloxy)pyridine-3-carboximidamide Differentiation in Research Procurement


Regioisomeric Differentiation: 6-Position Substitution Defines Physicochemical and Biological Identity Relative to 2-Position Isomer

The 6-substituted but-2-ynyloxy pyridine-3-carboximidamide (CAS 1935476-29-1) is structurally regioisomeric with the 2-substituted variant 2-(but-2-ynyloxy)pyridine-3-carboximidamide (CAS 1924322-12-2). These two compounds share identical molecular formula (C10H11N3O) and molecular weight (189.21 g/mol) but differ fundamentally in the substitution position on the pyridine ring . The 6-position substitution places the but-2-ynyloxy group distal to the carboximidamide moiety at the 3-position, whereas the 2-position substitution positions the but-2-ynyloxy group adjacent to the carboximidamide, creating distinct steric and electronic environments that alter molecular recognition properties . While quantitative biological activity data specifically comparing these regioisomers is not available in the open literature, the distinct CAS registry numbers and separate commercial catalog entries confirm they are treated as chemically and functionally distinct entities by suppliers and regulatory databases .

Regioisomerism Structure-activity relationship Pyridine derivatives

Functional Group Differentiation: Carboximidamide Versus Carbothioamide at the 3-Position

The target compound 6-(but-2-ynyloxy)pyridine-3-carboximidamide differs from its closest heteroatom analog, 6-(but-2-ynyloxy)pyridine-3-carbothioamide (CAS 1936198-97-8), by substitution of the carboximidamide NH group with sulfur to form a carbothioamide . This single-atom substitution produces measurable differences in molecular properties: the carbothioamide analog has a molecular weight of 206.27 g/mol compared to 189.21 g/mol for the target compound, and a molecular formula of C10H10N2OS compared to C10H11N3O . The sulfur substitution alters hydrogen-bonding capacity (carboximidamide: 3 H-bond acceptors, 3 H-bond donors; carbothioamide: 2 H-bond acceptors, fewer H-bond donors due to S replacing NH), and modifies electronic character and chemical reactivity profiles .

Functional group substitution Hydrogen bonding Chemical reactivity

Class-Level Structural Divergence from Aryl-Substituted Carboximidamide C1s Inhibitors

6-(But-2-ynyloxy)pyridine-3-carboximidamide belongs to the pyridine-3-carboximidamide scaffold class that has demonstrated biological activity in protease inhibition contexts. A structurally related analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), has been characterized as a selective, competitive inhibitor of the C1s protease with an IC50 of approximately 15 µM and an inhibition constant (Ki) of 8.6 µM in enzymatic assays [1]. The target compound 6-(but-2-ynyloxy)pyridine-3-carboximidamide differs from A1 by substitution of the 4-phenylpiperazin-1-yl group at the 6-position with a but-2-ynyloxy group. This substitution replaces a basic nitrogen-containing heterocycle with a neutral alkynyl ether, substantially altering physicochemical properties: A1 has a calculated molecular weight of approximately 308 g/mol and contains a protonatable piperazine nitrogen, whereas the target compound has MW 189.21 g/mol and lacks a basic amine [1]. These differences in molecular weight (approximately 38% reduction) and ionization state are predicted to significantly impact membrane permeability, solubility, and target binding interactions.

Complement pathway inhibition C1s protease Immunology

Patent-Documented Differentiation: Vasodilating Pyridine Carboximidamide Scaffold with Potassium Channel Activity

The pyridine-3-carboximidamide scaffold has been established in the patent literature as a privileged structure for cardiovascular applications. US Patent 5,272,164 (Ueda et al.) discloses N-cyano-N'-substituted pyridinecarboximidamide derivatives as potassium channel activating agents with demonstrated vasodilating effects [1]. The patent specifically claims compounds that produce vasodilation through potassium channel activation and are useful as hypotensors and therapeutic agents for ischemic heart disease, peripheral and cerebral circulatory disorders, and thrombosis [1]. While 6-(but-2-ynyloxy)pyridine-3-carboximidamide itself is not explicitly exemplified in this patent family, it shares the core pyridine-3-carboximidamide pharmacophore that is essential for this biological activity. The but-2-ynyloxy substitution at the 6-position represents a distinct structural variation from the exemplified N-cyano derivatives, providing a differentiated chemical space exploration opportunity for structure-activity relationship studies in potassium channel modulation.

Potassium channel Vasodilation Cardiovascular

Research Application Scenarios for 6-(But-2-ynyloxy)pyridine-3-carboximidamide Based on Comparative Evidence


Structure-Activity Relationship Studies in Potassium Channel Modulator Development

Based on patent-established activity of pyridine-3-carboximidamide derivatives as potassium channel activators and vasodilators, 6-(but-2-ynyloxy)pyridine-3-carboximidamide serves as a distinct SAR probe [1]. The 6-position but-2-ynyloxy substitution is not exemplified in US Patent 5,272,164, enabling researchers to systematically evaluate how this alkynyl ether modification influences potassium channel subtype selectivity, potency, and pharmacokinetic properties relative to known N-cyano derivatives [1].

Comparative Protease Inhibition Studies with Pyridine-3-Carboximidamide Scaffolds

The demonstrated C1s protease inhibitory activity of 6-substituted pyridine-3-carboximidamide analogs (IC50 ~15 µM, Ki = 8.6 µM for the 4-phenylpiperazin-1-yl analog A1) provides a validated assay system for evaluating 6-(but-2-ynyloxy)pyridine-3-carboximidamide [2]. Its lower molecular weight (189.21 vs ~308 g/mol) and neutral character offer a contrasting physicochemical profile for assessing how 6-position substitution modulates target engagement, selectivity within the complement cascade, and cellular permeability in immunological assays [2].

Regioisomer-Controlled Chemical Biology Tool Studies

6-(But-2-ynyloxy)pyridine-3-carboximidamide (CAS 1935476-29-1) and its 2-substituted regioisomer (CAS 1924322-12-2) provide a matched pair for controlled studies of substitution position effects on target binding, metabolic stability, and off-target profiles . When used alongside the carbothioamide analog (CAS 1936198-97-8), researchers can systematically dissect the contributions of both substitution position (2- vs 6-) and functional group (carboximidamide vs carbothioamide) to biological activity in any assay system .

Synthetic Building Block for Alkynyl-Functionalized Heterocyclic Libraries

The but-2-ynyloxy group provides a reactive alkyne handle for downstream click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling diversification of the pyridine-3-carboximidamide scaffold into triazole-containing analogs . This synthetic utility, combined with the commercial availability at 95% minimum purity, supports its use as a versatile intermediate in medicinal chemistry programs exploring novel chemotypes for cardiovascular, immunological, or anti-infective indications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(But-2-ynyloxy)pyridine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.